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Compound of Interest

Compound Name: 2-Methyl-2-butene

Cat. No.: B146552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the

molecular formula C5H10. It details their physical properties, outlines experimental protocols

for their identification and differentiation, and includes a logical workflow for their classification.

The information presented is intended to serve as a valuable resource for professionals in

chemical research and drug development who require a thorough understanding of these

fundamental organic compounds.

Introduction to C5H10 Isomerism
The molecular formula C5H10 corresponds to a degree of unsaturation of one, indicating the

presence of either a double bond or a ring structure. This gives rise to two main classes of

structural isomers: alkenes and cycloalkanes. Within these classes, further isomerism exists

based on the carbon skeleton arrangement (chain isomerism) and the position of the double

bond or substituents (positional isomerism). In total, there are ten principal structural isomers of

C5H10, excluding stereoisomers.

Physical and Chemical Properties
The structural variations among the C5H10 isomers lead to distinct physical and chemical

properties. The boiling points, melting points, and densities of these isomers are summarized in

the table below. Generally, cyclic isomers have higher boiling points than their acyclic
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counterparts due to their more rigid and compact structures, which allow for greater van der

Waals forces. Among the alkenes, increased branching tends to lower the boiling point.
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IUPAC
Name

Common
Name

Structure
Type

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL)

Pent-1-ene 1-Pentene

Alkene

(Straight

Chain)

30 -165.2 0.641

cis-Pent-2-

ene
cis-2-Pentene

Alkene

(Straight

Chain)

37 -151 0.656

trans-Pent-2-

ene

trans-2-

Pentene

Alkene

(Straight

Chain)

36 -140 0.648

2-Methylbut-

1-ene
-

Alkene

(Branched

Chain)

31.2 -137.6 0.650

3-Methylbut-

1-ene
Isopentene

Alkene

(Branched

Chain)

20.1 -168.5 0.627

2-Methylbut-

2-ene
Isoamylene

Alkene

(Branched

Chain)

38.6 -133.8 0.662

Cyclopentane - Cycloalkane 49.3 -93.9 0.745

Methylcyclob

utane
- Cycloalkane 36 -147 0.72

Ethylcyclopro

pane
- Cycloalkane 36 -149 0.686

1,1-

Dimethylcyclo

propane

- Cycloalkane 20.6 -99.5 0.663

cis-1,2-

Dimethylcyclo

propane

- Cycloalkane 37 -140 0.689

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trans-1,2-

Dimethylcyclo

propane

- Cycloalkane 28.2 -149.6 0.665

Experimental Protocols for Isomer Identification
The identification and differentiation of C5H10 isomers can be effectively achieved through a

combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)
Objective: To separate the individual isomers from a mixture.

Methodology:

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is

suitable for the analysis of hydrocarbons.

Column: A nonpolar capillary column, such as one with a 100% dimethylpolysiloxane

stationary phase (e.g., DB-1, OV-101), is recommended. Column dimensions of 30 m length,

0.25 mm internal diameter, and 0.25 µm film thickness are appropriate.

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

Temperature Program: An initial oven temperature of 35°C held for 5 minutes, followed by a

ramp of 5°C/min to 100°C.

Injection: A small volume of the sample (e.g., 1 µL of a dilute solution in a volatile solvent like

pentane) is injected into the heated inlet.

Data Interpretation: The isomers will elute at different retention times. Generally, for a nonpolar

column, the elution order is primarily determined by the boiling point of the isomers, with lower

boiling point compounds eluting first.[1] Therefore, the expected elution order would be: 3-

Methylbut-1-ene, 1,1-Dimethylcyclopropane, trans-1,2-Dimethylcyclopropane, Pent-1-ene, 2-

Methylbut-1-ene, trans-Pent-2-ene, Methylcyclobutane, Ethylcyclopropane, cis-Pent-2-ene, cis-

1,2-Dimethylcyclopropane, 2-Methylbut-2-ene, and finally Cyclopentane. Coupling the GC to a
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mass spectrometer (GC-MS) can provide further structural information based on the

fragmentation patterns of each isomer.

Infrared (IR) Spectroscopy
Objective: To distinguish between the major classes of isomers (alkenes vs. cycloalkanes) and

identify specific structural features.

Methodology:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates

(e.g., NaCl or KBr).

Data Interpretation:

Alkenes vs. Cycloalkanes: The most definitive feature is the C=C stretching vibration, which

appears in the range of 1620-1680 cm⁻¹ for alkenes and is absent in the spectra of

cycloalkanes.[2]

Alkene Substitution Pattern:

Terminal alkenes (e.g., Pent-1-ene, 3-Methylbut-1-ene, 2-Methylbut-1-ene) show

characteristic =C-H stretching vibrations above 3000 cm⁻¹ and strong C-H out-of-plane

bending absorptions in the 910-990 cm⁻¹ region.[2]

cis-Disubstituted alkenes (e.g., cis-Pent-2-ene) exhibit a C-H out-of-plane bend around

675-730 cm⁻¹.

trans-Disubstituted alkenes (e.g., trans-Pent-2-ene) show a strong C-H out-of-plane bend

near 960-970 cm⁻¹.

Trisubstituted alkenes (e.g., 2-Methylbut-2-ene) have a C-H out-of-plane bend in the 790-

840 cm⁻¹ region.[3]

Cycloalkanes: While lacking the C=C stretch, the fingerprint region (below 1500 cm⁻¹) will be

unique for each cyclic isomer and can be used for identification by comparison with
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reference spectra. Strained rings, like in cyclopropane derivatives, can show C-H stretching

at slightly higher wavenumbers (around 3080-3040 cm⁻¹) than typical alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information for the definitive identification of each

isomer.

Methodology:

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g.,

CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Data Interpretation (¹H NMR):

Chemical Shift: The location of the signals indicates the electronic environment of the

protons.

Alkene Protons: Protons attached to the double bond (vinylic protons) are deshielded and

appear in the range of 4.5-6.0 ppm.

Allylic Protons: Protons on a carbon adjacent to the double bond appear in the range of

1.6-2.6 ppm.

Alkyl Protons: Protons on saturated carbons appear in the upfield region (0.8-1.7 ppm).

Cycloalkane Protons: Protons on cyclopropane rings are shielded and can appear at

unusually high field (0.2-1.0 ppm). Protons on cyclobutane and cyclopentane rings

typically appear in the 1.5-2.0 ppm range.

Integration: The area under each signal is proportional to the number of protons giving rise to

that signal.

Splitting (Multiplicity): The splitting pattern of a signal (singlet, doublet, triplet, etc.) is

determined by the number of neighboring non-equivalent protons (n+1 rule).
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Data Interpretation (¹³C NMR):

Number of Signals: The number of unique signals corresponds to the number of non-

equivalent carbon atoms in the molecule, providing information about the symmetry of the

isomer.

Chemical Shift:

Alkene Carbons: Carbons of a C=C double bond are deshielded and appear in the

downfield region (100-150 ppm).

Alkyl Carbons: Carbons in saturated alkyl groups appear in the upfield region (5-45 ppm).

Cycloalkane Carbons: Carbons in cyclopropane rings are highly shielded and appear at a

very high field (sometimes below 0 ppm, but typically 0-20 ppm). Cyclobutane and

cyclopentane carbons appear in the 20-35 ppm range.

Logical Workflow for Isomer Identification
The following diagram illustrates a systematic approach to identifying an unknown C5H10

isomer using the experimental techniques described above.
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Caption: Logical workflow for the identification of C5H10 structural isomers.
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Conclusion
The ten structural isomers of C5H10, comprising five alkenes and five cycloalkanes, each

possess a unique set of physical and spectroscopic properties. A systematic approach

employing gas chromatography for separation, followed by infrared and nuclear magnetic

resonance spectroscopy for structural elucidation, allows for the unambiguous identification of

each isomer. This guide provides the foundational data and methodologies required for

researchers and professionals to confidently work with and characterize these important C5-

hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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